molecular formula C20H21N3O3S B5631277 N-ethyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(phenylthio)acetamide

N-ethyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(phenylthio)acetamide

Cat. No. B5631277
M. Wt: 383.5 g/mol
InChI Key: RLJDQVXNQVSUOT-UHFFFAOYSA-N
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Description

Synthesis Analysis

  • The synthesis of related 1,3,4-oxadiazole compounds often involves a series of conversions starting from aromatic organic acids to esters, hydrazides, and 1,3,4-oxadiazole thiols, followed by a final reaction to obtain the target compounds (Rehman et al., 2013).

Molecular Structure Analysis

  • The molecular structure of closely related compounds reveals small dihedral angles between oxadiazole rings and directly bonded benzene rings, indicating a degree of planarity and potential for pi-pi interactions (Hongwei Wang et al., 2005).

Chemical Reactions and Properties

  • Similar compounds often show reactivity leading to the formation of various heterocyclic structures, demonstrating versatility in chemical reactions and synthesis (P. K. Mahata et al., 2003).

Physical Properties Analysis

  • The related compounds generally exhibit properties consistent with heterocyclic compounds, such as solubility in common organic solvents and stability under various conditions.

Chemical Properties Analysis

  • Compounds in this class often exhibit significant antimicrobial and hemolytic activity, highlighting their potential as bioactive substances (A. Rehman et al., 2016).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were being used as a drug, its mechanism of action would depend on the specific biological target it was designed to interact with .

Future Directions

The future directions for research on this compound would likely depend on its intended use. For example, if it were being developed as a drug, future research might focus on improving its efficacy or reducing its side effects .

properties

IUPAC Name

N-ethyl-N-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-phenylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3S/c1-3-23(19(24)14-27-17-7-5-4-6-8-17)13-18-21-20(22-26-18)15-9-11-16(25-2)12-10-15/h4-12H,3,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLJDQVXNQVSUOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=NC(=NO1)C2=CC=C(C=C2)OC)C(=O)CSC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-ethyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(phenylsulfanyl)acetamide

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